5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1342733-18-9
VCID: VC2999815
InChI: InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14)
SMILES: C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid

CAS No.: 1342733-18-9

Cat. No.: VC2999815

Molecular Formula: C10H10ClNO4

Molecular Weight: 243.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid - 1342733-18-9

Specification

CAS No. 1342733-18-9
Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
IUPAC Name 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14)
Standard InChI Key GCAKKYPDSDVHKB-UHFFFAOYSA-N
SMILES C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl
Canonical SMILES C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl

Introduction

Chemical Identity and Structure

Molecular Structure and Properties

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid possesses a complex structure that combines aromatic and aliphatic components. The central pyridine ring provides an electron-deficient aromatic system, while the oxolan (tetrahydrofuran) group contributes a cyclic ether functionality. The basic identity parameters of this compound are summarized in Table 1.

Table 1: Chemical Identity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid

ParameterInformation
Chemical Name5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Alternative Name5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid
CAS Registry Number1342733-18-9
Molecular FormulaC₁₀H₁₀ClNO₄
Molecular Weight243.64 g/mol
StructurePyridine ring with -COOH at position 3, -Cl at position 5, and -O-tetrahydrofuran at position 6

The structure contains several key functional groups that define its chemical behavior :

  • A pyridine nitrogen (weakly basic)

  • A carboxylic acid group (acidic)

  • A chlorine substituent (potential site for substitution reactions)

  • An ether linkage (relatively inert under most conditions)

  • A tetrahydrofuran ring (cyclic ether with conformational flexibility)

Structural Characteristics

The pyridine ring in 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. The chlorine substituent at position 5 further enhances this electron deficiency while providing a potential site for nucleophilic aromatic substitution reactions. The oxolan-3-yloxy group at position 6 introduces steric bulk and may influence the electronic distribution within the pyridine ring through its weak electron-donating properties .

The presence of the tetrahydrofuran ring connected through an oxygen atom creates a flexible structural element that can adopt different conformations, potentially affecting the compound's interaction with biological targets or its behavior in chemical reactions. The ring's oxygen atom could also participate in hydrogen bonding as an acceptor.

Physical and Chemical Properties

Physical Properties

The physical characteristics of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid are important for handling, storage, and formulation considerations. Table 2 summarizes the available physical property data.

Table 2: Physical Properties of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid

PropertyValueSource
Physical State at 25°CSolidInferred from similar compounds
ColorNot specified in available sources-
Melting PointNot reported in available sources-
Boiling PointNot reported in available sources-
SolubilityLimited information available; likely soluble in polar organic solventsInferred from structure
DensityNot reported in available sources-
StabilityStable under recommended temperatures and pressures

Chemical Reactivity

The chemical reactivity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is governed by its functional groups, each contributing to specific reaction patterns:

  • Carboxylic Acid Group (-COOH):

    • Undergoes typical carboxylic acid reactions including esterification, amidation, and reduction

    • Forms salts with bases

    • Can be activated for coupling reactions using standard coupling reagents

  • Pyridine Ring:

    • Resistant to electrophilic aromatic substitution due to electron deficiency

    • Susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups

    • The nitrogen atom can act as a nucleophile or coordinate with metals

  • Chlorine Substituent:

    • Potential leaving group in nucleophilic aromatic substitution reactions

    • Can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)

    • Influences the electronic properties of the pyridine ring

  • Tetrahydrofuran Group:

    • Relatively stable under mild conditions

    • May undergo ring-opening under strong acidic conditions

    • The oxygen atom can coordinate with Lewis acids

According to safety data, the compound should be kept away from strong oxidizing agents to prevent potentially hazardous reactions .

Hazard TypeClassificationHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation

Toxicological Considerations

  • Skin inflammation characterized by itching, scaling, reddening, or blistering

  • Eye inflammation with symptoms such as redness, watering, and itching

  • Respiratory irritation if dust or vapors are inhaled

The compound is intended for research use only and should be handled by, or under the supervision of, technically qualified individuals .

Structure-Activity Relationships and Related Compounds

Examining the relationship between 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid and structurally similar compounds provides insights into the importance of specific structural features.

Related Compounds

Several compounds with structural similarities to 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid have been identified:

Table 4: Structurally Related Compounds

CompoundCAS NumberStructural Relationship
5-Chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid856167-98-1Replaces oxolan-3-yloxy with morpholin-4-yl at position 6
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid813424-73-6Replaces oxolan-3-yloxy with dimethylamino at position 6
2-((tetrahydrofuran-3-yl)oxy)nicotinic acid1343106-79-5Tetrahydrofuran-3-yloxy group at position 2 instead of position 6, no chlorine

The existence of these related compounds suggests systematic exploration of substitution patterns around the pyridine core, potentially to optimize properties for specific applications .

Complex Derivatives

More complex molecules incorporating the core structure or similar motifs have been developed, including:

  • Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, which features the core structure incorporated into a more elaborate molecular framework containing a thiazole ring and an ethyl ester.

  • 1-(4-(4-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone, which includes a piperazine linker and an acetylphenyl group.

These derivatives suggest ongoing research interest in this class of compounds and their potential applications in medicinal chemistry or other fields.

Analytical Characterization

Analytical characterization is essential for confirming the identity and purity of 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid. While detailed analytical data is limited in the available sources, standard methods for characterizing similar compounds typically include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyridine protons, tetrahydrofuran ring protons, and the carboxylic acid proton

    • ¹³C NMR would confirm the carbon framework including the carbonyl carbon of the carboxylic acid

  • Infrared (IR) Spectroscopy:

    • Would show characteristic bands for the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹)

    • O-H stretch of the carboxylic acid group (broad band around 3000-3500 cm⁻¹)

    • C-Cl stretch (around 600-800 cm⁻¹)

    • C-O-C stretch from the ether linkage (around 1050-1150 cm⁻¹)

  • Mass Spectrometry:

    • Would confirm the molecular weight (expected m/z = 243.64)

    • Fragmentation pattern could provide structural information

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the compound and monitor reactions during its synthesis.

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